Bromothymol blue

Vue d'ensemble

Description

Bleu de bromothymol (sel de sodium): est un composé chimique largement utilisé comme indicateur de pH. Il est connu pour sa capacité à changer de couleur en fonction du pH de la solution dans laquelle il se trouve, apparaissant jaune en milieu acide (pH < 6,0) et bleu en milieu basique (pH > 7,6). En solutions neutres, il apparaît bleu verdâtre. Ce composé est couramment utilisé dans les applications nécessitant la mesure de substances ayant un pH relativement neutre, comme dans les expériences biologiques et chimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le bleu de bromothymol est synthétisé par un processus en plusieurs étapes. Initialement, la thymolsulfonephthaleïne est préparée en faisant réagir le thymol avec l'anhydride phtalique en présence d'acide sulfurique. Le composé résultant est ensuite bromé en utilisant du brome dans l'acide acétique pour donner du bleu de bromothymol .

Méthodes de production industrielle: Dans les milieux industriels, le bleu de bromothymol est généralement produit en grandes quantités en utilisant des procédés automatisés qui garantissent une grande pureté et une grande constance. Le processus implique les mêmes réactions chimiques que la synthèse en laboratoire, mais à plus grande échelle, avec un contrôle minutieux des conditions de réaction pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions: Le bleu de bromothymol subit plusieurs types de réactions chimiques, notamment :

Réactions acido-basiques: En tant qu'indicateur de pH, le bleu de bromothymol change de couleur en réponse aux changements de pH.

Réactions d'oxydoréduction: Le bleu de bromothymol peut participer à des réactions d'oxydoréduction, bien que cela soit moins courant dans les applications typiques.

Réactifs et conditions courants :

Conditions acides: L'acide chlorhydrique ou l'acide sulfurique peuvent être utilisés pour protoner le bleu de bromothymol, ce qui donne une couleur jaune.

Conditions basiques: L'hydroxyde de sodium ou l'hydroxyde de potassium peuvent être utilisés pour déprotoner le bleu de bromothymol, ce qui donne une couleur bleue.

Principaux produits formés: Les principaux produits formés par les réactions du bleu de bromothymol sont ses formes protonée (jaune) et déprotonée (bleue), selon le pH de la solution .

Applications de la recherche scientifique

Chimie: Le bleu de bromothymol est largement utilisé comme indicateur de pH dans les titrages et autres analyses chimiques. Son changement de couleur clair le rend idéal pour déterminer le point final des réactions acido-basiques .

Biologie: Dans la recherche biologique, le bleu de bromothymol est utilisé pour mesurer le pH des cultures cellulaires et autres échantillons biologiques. Il est également utilisé dans des expériences impliquant la photosynthèse et la respiration, où il aide à surveiller les changements des niveaux de dioxyde de carbone .

Médecine: Le bleu de bromothymol est utilisé dans le diagnostic médical pour mesurer le pH des fluides corporels, tels que l'urine et le sang. Il est également utilisé dans certains tests diagnostiques pour détecter la présence de certaines enzymes ou produits métaboliques .

Industrie: Dans les applications industrielles, le bleu de bromothymol est utilisé dans la fabrication de produits sensibles au pH, tels que les bandelettes de test de pH et les pH-mètres. Il est également utilisé dans l'industrie textile pour surveiller les processus de teinture .

Mécanisme d'action

Le bleu de bromothymol fonctionne comme un indicateur de pH par un processus de protonation et de déprotonation. En solutions acides, le composé est protoné, ce qui donne une couleur jaune. En solutions basiques, il est déprotoné, ce qui donne une couleur bleue. Le changement de couleur est dû au décalage du spectre d'absorption du composé, qui est influencé par la présence ou l'absence de protons .

Applications De Recherche Scientifique

Chemical Properties and Mechanism

Bromothymol blue is a weak acid that exhibits distinct color changes at different pH levels:

- Yellow in acidic conditions (pH < 6.0)

- Green around neutral pH (approximately 7.0)

- Blue in basic conditions (pH > 7.6) .

The color change is due to the protonation and deprotonation of the compound, which alters its absorption spectrum. The peak absorption occurs at 427 nm in acidic solutions and shifts to 602 nm in basic solutions.

pH Indicator in Biological Experiments

This compound is extensively used in laboratory settings as a pH indicator for various biological experiments:

- Photosynthesis Studies : BTB is used to observe photosynthetic activity by measuring CO₂ uptake. For instance, when exhaled CO₂ is bubbled through a BTB solution, the resulting carbonic acid lowers the pH, causing the solution to turn yellow, indicating increased respiration or photosynthesis .

- Enzyme Activity Monitoring : It has been employed alongside phenol red to monitor enzyme activities such as l-asparaginase production. BTB’s color change provides a clear visual indication of pH shifts associated with enzyme activity .

Medical Diagnostics

In medical diagnostics, this compound serves as an important tool:

- Urine Tests : It is utilized in urine analysis kits to determine the acidity or alkalinity of urine samples, aiding in the diagnosis of various metabolic conditions .

- Tissue Staining : this compound can be used as a biological stain for microscopic examinations, helping to visualize cell structures such as nuclei and cell walls .

Environmental Monitoring

This compound is also applied in environmental science:

- Water Quality Testing : It serves as an indicator for assessing the pH of water bodies, which is crucial for evaluating aquatic ecosystems' health .

- Soil Analysis : In agricultural research, BTB can be used to monitor soil pH levels, informing soil management practices .

Case Study 1: Enzyme Activity Assessment

A study demonstrated that incorporating this compound into l-asparagine-containing media improved the detection of l-asparaginase-producing microorganisms. The use of BTB allowed for clearer differentiation between enzyme producers and non-producers compared to traditional methods using phenol red .

Case Study 2: Photosynthesis Experiment

In educational settings, this compound has been effectively used to illustrate photosynthesis principles. Students observed color changes in BTB solutions when plants were exposed to light and dark conditions, reinforcing concepts related to CO₂ consumption during photosynthesis .

Data Tables

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Biological Research | Photosynthesis Studies | Visual representation of CO₂ uptake |

| Medical Diagnostics | Urine pH Testing | Quick assessment of metabolic health |

| Environmental Monitoring | Water Quality Testing | Assessment of aquatic ecosystem health |

| Enzyme Activity Monitoring | l-Asparaginase Detection | Enhanced sensitivity and accuracy in detecting producers |

Mécanisme D'action

Bromothymol blue functions as a pH indicator through a process of protonation and deprotonation. In acidic solutions, the compound is protonated, resulting in a yellow color. In basic solutions, it is deprotonated, resulting in a blue color. The color change occurs due to the shift in the absorption spectrum of the compound, which is influenced by the presence or absence of protons .

Comparaison Avec Des Composés Similaires

Composés similaires:

Bleu de thymol: Un autre indicateur de pH avec une structure similaire mais une plage de pH différente.

Vert de bromocrésol: Un indicateur de pH avec une plage de changement de couleur différente.

Rouge de phénol: Un indicateur de pH utilisé dans les milieux de culture cellulaire avec une plage de pH différente

Unicité: Le bleu de bromothymol est unique en ce qu'il fournit un changement de couleur clair et distinct sur une plage de pH relativement étroite (6,0 à 7,6), ce qui le rend particulièrement utile pour les applications nécessitant des mesures de pH précises à proximité de la neutralité .

Activité Biologique

Bromothymol blue (BTB), a pH indicator commonly used in laboratories, exhibits significant biological activity beyond its function as a simple dye. Its applications span various fields, including biochemistry, microbiology, and environmental science. This article delves into the biological activities of this compound, highlighting its role in enzyme assays, its use in studying carbon dioxide absorption, and its implications in microbiological methods.

This compound is a sulfonphthalein dye that changes color from blue to yellow as the pH decreases from 7.6 to 6.0. This property makes it an effective pH indicator in various biological assays. The mechanism behind its color change is attributed to protonation and deprotonation processes that alter the dye's structure and absorption characteristics.

Enzyme Activity Assays

BTB is widely utilized in enzyme activity assays, particularly for measuring the activity of carbonic anhydrase (CA). In a typical assay setup, a solution containing BTB is prepared at a specific pH, and the enzyme is introduced. The reaction catalyzed by CA converts carbon dioxide (CO2) into bicarbonate (HCO3^-), leading to a change in pH that can be monitored via the color change of BTB.

Case Study: Carbonic Anhydrase Assay

A study conducted by Capasso et al. demonstrated the use of this compound in monitoring CA activity. The assay involved measuring the time taken for the color change from blue to yellow upon CO2 saturation:

- Buffer Composition : 25 mM Tris, pH 8.3

- Enzyme Source : Microalgal cell extract

- Observation : The time required for color change was inversely related to enzyme concentration.

This method provides a rapid and sensitive way to assess enzyme kinetics and activity levels .

Role in Environmental Science

This compound is also employed in environmental studies, particularly in understanding ocean acidification. It serves as an indicator for CO2 absorption in aquatic systems. When CO2 dissolves in water, it forms carbonic acid, which lowers the pH of the solution, causing BTB to transition from blue to yellow.

Experimental Setup

An experiment demonstrating this principle involves:

- Filling a container with this compound solution.

- Adding a source of CO2 (e.g., vinegar) into a separate container.

- Observing the color change after CO2 diffuses into the BTB solution.

This setup effectively simulates how increased atmospheric CO2 levels can affect ocean chemistry .

Microbiological Applications

In microbiology, this compound is used as an indicator for microbial growth and metabolic activity. It can be incorporated into culture media to visualize changes in pH due to metabolic processes of microorganisms.

Example: Carbohydrate Fermentation Test

In carbohydrate fermentation tests, BTB is added to broth containing various sugars. As bacteria ferment these sugars, they produce acids that lower the pH, resulting in a color change:

- Positive Result : Yellow indicates acid production.

- Negative Result : Blue indicates no acid production.

This application is crucial for identifying bacterial species based on their metabolic capabilities .

Research Findings and Data Tables

Recent studies have further elucidated the effects of this compound on various biochemical reactions and its potential toxicity when used in consumer products.

Table 1: Summary of Biological Activities of this compound

Propriétés

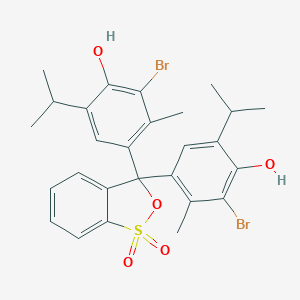

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28Br2O5S/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6/h7-14,30-31H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHCTOLBWMJMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058799 | |

| Record name | Bromothymol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless white to cream-colored solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Bromthymol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-59-5 | |

| Record name | Bromothymol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromothymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromothymol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromothymol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromothymol blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMTHYMOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGU4LM0H96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bromothymol Blue?

A1: this compound's molecular formula is C27H28Br2O5S, and its molecular weight is 624.38 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Research has focused on this compound's UV-Vis spectroscopic properties. Its absorbance maximum (λmax) varies depending on its ionization state and the surrounding environment. For example, in chloroform, the ion-pair complex of this compound with secnidazole exhibits a λmax at 410 nm []. In another study, this compound encapsulated in a polysiloxane network showed a similar response to pH changes as its solution counterpart, indicating its structure is retained within the matrix [, ].

Q3: Is this compound compatible with sol-gel matrices?

A3: Yes, this compound can be successfully encapsulated within sol-gel matrices, retaining its pH-responsive color-changing abilities [, ]. This property makes it valuable for creating solid-state pH indicators.

Q4: Does the presence of surfactants affect this compound encapsulated in a sol-gel matrix?

A4: Yes, incorporating surfactants like cetyltrimethyl ammonium bromide (CTAB) or dodecyl dimethyl amino oxide (GLA) during the sol-gel encapsulation process can influence the properties of the resulting matrix and this compound's behavior. For instance, the presence of GLA can lead to a faster pH response compared to CTAB [].

Q5: Can this compound be incorporated into 3D printing filaments?

A5: Yes, this compound can be successfully melt-blended with poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG) to create novel pH-sensing 3D printing filaments []. These filaments exhibited altered crystallinity, thermal stability, and mechanical properties depending on the incorporated indicator.

Q6: Has this compound been explored for its catalytic properties?

A6: While this compound is primarily known as a pH indicator, it has been used as a model contaminant to study degradation processes involving iron nanoparticles and hydrogen peroxide []. Its stability in the presence of H2O2 and its visible absorbance make it suitable for monitoring such reactions.

Q7: What analytical techniques are commonly employed to study this compound?

A7: UV-Vis spectrophotometry is widely used to study this compound due to its distinct color changes at different pH values. Researchers have also employed techniques like Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), and X-ray diffraction (XRD) to characterize this compound-containing materials and their properties [, ].

Q8: Can this compound be used in spectrophotometric determination of pharmaceuticals?

A8: Yes, this compound has been successfully employed as an analytical reagent in spectrophotometric methods for determining the concentration of various pharmaceuticals, including secnidazole [], ciprofloxacin [], ketoconazole, clotrimazole, and fluconazole []. It forms ion-pair complexes with these drugs, which can be extracted and quantified spectrophotometrically.

Q9: Can this compound be degraded using advanced oxidation processes?

A9: Yes, research has shown that this compound can be effectively degraded and mineralized using anodic oxidation, a type of advanced oxidation process, with Boron Doped Diamond (BDD) as the anode material []. This method offers a promising solution for treating textile effluents containing this compound.

Q10: Is this compound biodegradable?

A10: The biodegradability of this compound-containing PLA-PEG 3D printing filaments has been investigated. Studies suggest that the presence of this compound might influence the degradation rate of the filaments in soil and soil slurry mixtures [].

Q11: Are there alternative pH indicators to this compound?

A11: Yes, other pH indicators with different color change ranges exist, such as bromocresol purple, methyl red, and phenol red. Researchers exploring the Aspergillus taxonomy have successfully used bromocresol green and this compound as alternatives to bromocresol purple in CREA medium [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.